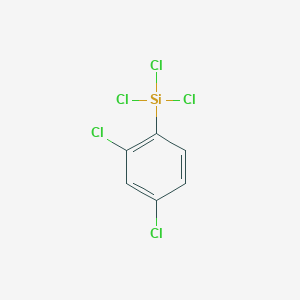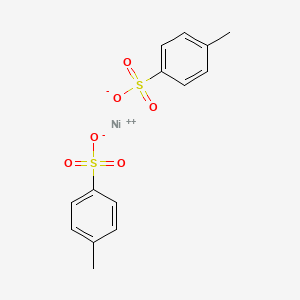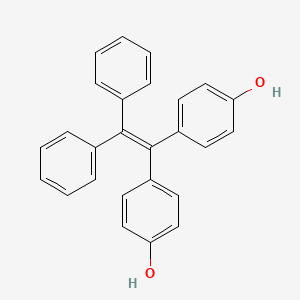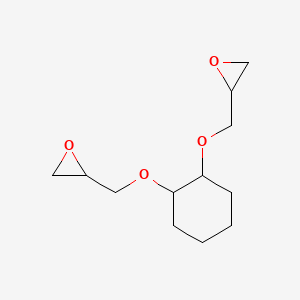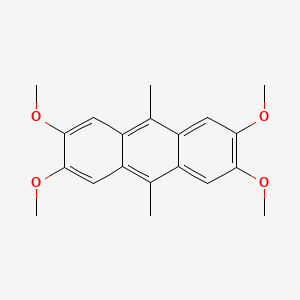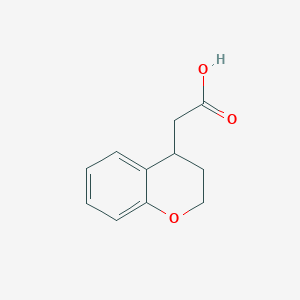
2-(クロマン-4-イル)酢酸
説明
2-(Chroman-4-yl)acetic acid is a chemical compound with the molecular formula C11H12O3 . It is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, which include 2-(Chroman-4-yl)acetic acid . The synthesis of these compounds involves two independent decarboxylation processes .Molecular Structure Analysis
The molecular structure of 2-(Chroman-4-yl)acetic acid is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone .Chemical Reactions Analysis
The chroman-4-one framework, which includes 2-(Chroman-4-yl)acetic acid, acts as a major building block in a large class of medicinal compounds . The reaction involves two independent decarboxylation processes .科学的研究の応用
医薬品化学
構造的に2-(クロマン-4-イル)酢酸と類似したクロマン-4-オンは、新規リード化合物の単離、設計、合成のための医薬品化学における重要なヘテロ二環化合物です . それは幅広い薬理活性を持っています .
抗がん活性
2-(クロマン-4-イル)酢酸を含む天然および合成クロマノンアナログは、潜在的な抗がん活性を示しています . これは、新しいがん治療の開発のための有望な研究分野となっています。
抗酸化活性
クロマン-4-オンとその誘導体は、抗酸化作用を示すことがわかっています . 抗酸化物質とは、環境やその他の圧力に対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防いだり、遅らせたりできる物質です。
抗菌および抗真菌活性
これらの化合物は、抗菌および抗真菌活性も示しています . これは、それらが新しい抗菌および抗真菌薬の開発に使用できることを示唆しています。
化粧品の用途
クロマン-4-オン誘導体は、皮膚や髪の質感のケア、改善、リフレッシュのための化粧品調製物中の有効成分として使用されてきました . それらはまた、炎症、アレルギー、または創傷治癒プロセスなどの皮膚や髪に関連する欠陥の治療にも使用されてきました .
カルバモイル化クロマン-4-オンの合成
カルバモイル化クロマン-4-オンの合成のための効率的で簡単な方法が開発されました . 反応は、金属フリー条件下でオキサミ酸からカルバモイルラジカルを生成することによって開始され、続いて2-(アリルオキシ)アリールアルデヒド上の脱カルボキシル化ラジカルカスケード環化を起こして、さまざまなアミドを含むクロマン-4-オン骨格を与える .
将来の方向性
作用機序
Target of Action
Chroman-4-one, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It’s worth noting that the absence of a double bond in chromanone between C-2 and C-3, a feature shared with 2-(Chroman-4-yl)acetic acid, results in significant variations in biological activities .
Biochemical Pathways
infantum .
Result of Action
Chroman-4-one analogs, which are structurally similar, have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
生化学分析
Biochemical Properties
2-(Chroman-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2-(Chroman-4-yl)acetic acid can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
2-(Chroman-4-yl)acetic acid exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. Furthermore, 2-(Chroman-4-yl)acetic acid can modulate gene expression, affecting cellular metabolism and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 2-(Chroman-4-yl)acetic acid involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins. Additionally, 2-(Chroman-4-yl)acetic acid can influence gene expression by modulating transcription factors such as NF-κB and activator protein-1 (AP-1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chroman-4-yl)acetic acid can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that 2-(Chroman-4-yl)acetic acid can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(Chroman-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant adverse effects. At higher doses, it may cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and toxicity increases with further dosage escalation .
Metabolic Pathways
2-(Chroman-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of various metabolites. For example, it has been shown to increase the levels of glutathione, a key antioxidant, thereby enhancing the cell’s ability to combat oxidative stress .
Transport and Distribution
Within cells and tissues, 2-(Chroman-4-yl)acetic acid is transported and distributed through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Chroman-4-yl)acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress. This localization is essential for its role in protecting cells from oxidative damage .
特性
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALYTAVZUJEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557342 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5655-26-5 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



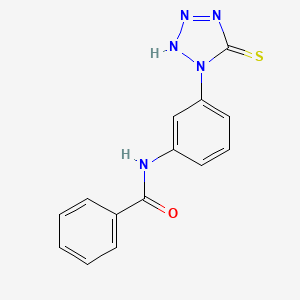
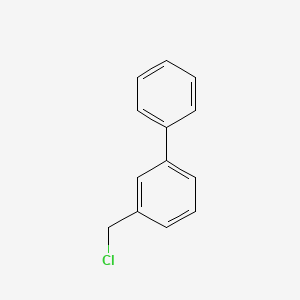
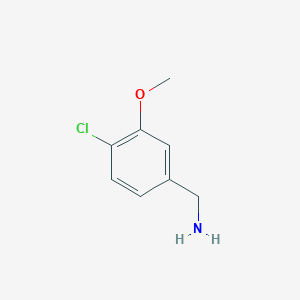
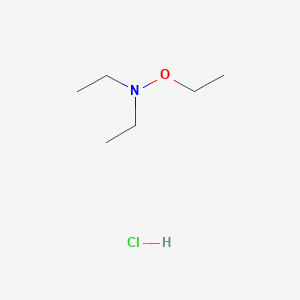
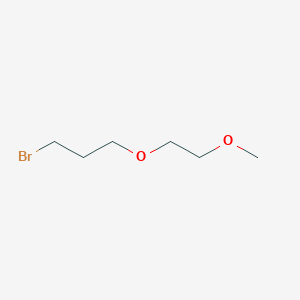
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
